![molecular formula C16H18N2O4S B2615403 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea CAS No. 1448050-85-8](/img/structure/B2615403.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea” contains several functional groups. The benzo[d][1,3]dioxol-5-yl group is a benzodioxole, which is a type of aromatic ether. The 2-methoxy-2-(5-methylthiophen-2-yl)ethyl group contains a methoxy group (an ether), a methylthiophene (a sulfur-containing aromatic compound), and an ethyl group (a two-carbon alkyl group). The compound also contains a urea group, which is a functional group with the structure (R1R2N)(R3R4N)C=O .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The structure can also be analyzed using single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The ether groups might undergo reactions with strong acids, while the urea group might react with bases or other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational methods. These might include predictions of the compound’s solubility, stability, reactivity, and other properties .Scientific Research Applications
Synthesis and Enzyme Inhibition
- Novel 2-substituted benzofuran hydroxyamic acids, serving as rigid analogs of phenyl hydroxamates, have been synthesized and evaluated for their in vitro and in vivo 5-lipoxygenase inhibitory activities, indicating potential for inflammatory disease treatment (Ohemeng et al., 1994).
Drug Delivery Systems
- A new strategy for the reversible attachment of methoxypoly(ethylene glycol) to amino-containing substrates demonstrates potential for improving drug delivery systems, emphasizing the role of urea derivatives in modifying drug properties (Zalipsky et al., 1999).
Antiacetylcholinesterase Activity
- Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has shown these compounds to be potent antiacetylcholinesterase agents, suggesting implications for Alzheimer's disease treatment (Vidaluc et al., 1995).
Polymer Solar Cells
- Urea-doped ZnO films have been explored as an electron transport layer in inverted polymer solar cells, achieving higher efficiency and highlighting the role of urea in enhancing photovoltaic device performance (Wang et al., 2018).
Antioxidant Activity
- Synthesis and evaluation of certain urea derivatives have demonstrated significant antioxidant activities, indicating potential for oxidative stress-related disease prevention (George et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-3-6-15(23-10)14(20-2)8-17-16(19)18-11-4-5-12-13(7-11)22-9-21-12/h3-7,14H,8-9H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIZKCMFJVKKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

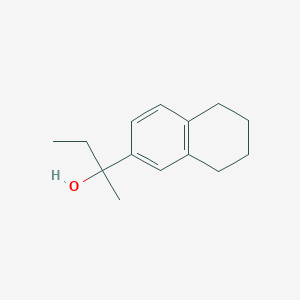
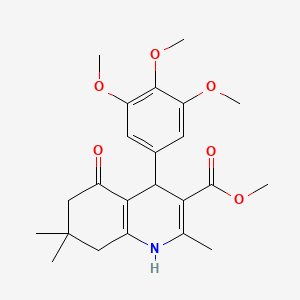
![Methyl 3-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2615322.png)

![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B2615326.png)
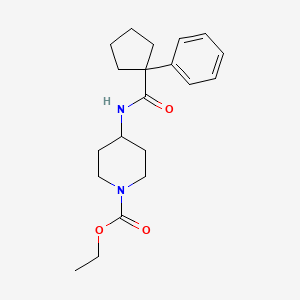
![6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2615329.png)
![N-(4-acetylphenyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2615330.png)

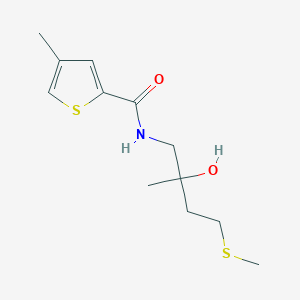
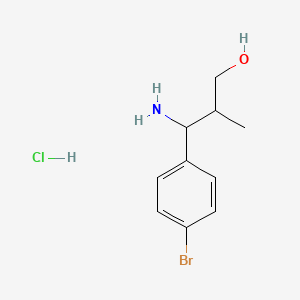
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2615339.png)
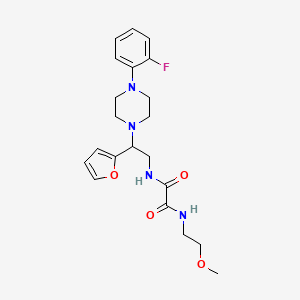
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2615343.png)